Predicted Lipophilicity Advantage Over Phenyl-Substituted Thiourea Derivatives
The target compound exhibits a computed XLogP3-AA of -0.8, indicating significantly higher hydrophilicity compared to N-phenylthiourea (predicted XLogP ~1.5) [1]. This lower lipophilicity, conferred by the morpholine ring, improves aqueous solubility for biochemical assays and reduces non-specific protein binding, a common source of false positives in high-throughput screening [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.8 |
| Comparator Or Baseline | N-Phenylthiourea: predicted XLogP ~1.5 |
| Quantified Difference | Δ XLogP ≈ 2.3 log units (more hydrophilic) |
| Conditions | Computed physicochemical property (PubChem release 2025.09.15) |
Why This Matters
Higher aqueous solubility enables higher screening concentrations without DMSO precipitation, directly impacting the reliability of dose-response data.
- [1] PubChem CID 2760134, 1-(2-Morpholinoethyl)-2-thiourea. National Library of Medicine. Accessed April 2026. View Source
- [2] Cas no 122641-10-5 (1-(2-Morpholinoethyl)-2-thiourea). kuujia.com. Accessed April 2026. View Source
